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Dolutegravir Resistance Profile and Key Mutations

The following table summarizes the most clinically relevant integrase strand transfer inhibitor (INSTI)

resistance-associated mutations (INRAMs) selected by dolutegravir and their impact on in vitro

susceptibility.

Mutation/s
Prevalence
Context

Impact on DTG
Susceptibility
(Fold-Change)

Notes and Mechanisms

R263K Most common in

INSTI-naive VF [1]

~2-fold reduction [1] Primary pathway in INSTI-naive;

reduces replication capacity,
limiting accumulation of

secondary mutations [1] [2]

G118R Common in INSTI-

naive VF [1]

>5-fold reduction [1] —

Q148+ pathways
(e.g., Q148H/R with
G140 and/or E138)

Seen in VF,

especially with prior
INSTI resistance [1]

Highest levels of

reduced
susceptibility [1]

Pathway is well-characterized for

older INSTIs; confers high-level
DTG resistance in combinations

[1]
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Mutation/s
Prevalence
Context

Impact on DTG
Susceptibility
(Fold-Change)

Notes and Mechanisms

N155H Found in VF on
DTG-containing

regimens [1]

Information missing A classic INSTI resistance
mutation [1]

Complex patterns
(e.g., H51Y + T97A
+ E157Q + G118R)

Reported in HIV-2

case study [3]

Information missing Highlights potential for novel,

multi-mutation pathways in
diverse clinical scenarios [3]

Understanding the Genetic Barrier to Resistance

Dolutegravir's high genetic barrier is attributed to its robust pharmacodynamic properties and the specific

evolutionary constraints it imposes on the virus.

Pharmacodynamic Properties: DTG has a long plasma half-life, high plasma inhibition quotient, and

a slow dissociation rate from the integrase-DNA complex. This makes it difficult for the virus to
replicate effectively under drug pressure, thereby requiring multiple, coordinated mutations to

overcome inhibition [2].
Constrained Viral Evolution: Unlike other INSTIs, the initial mutation most commonly selected by

DTG in treatment-naive settings, R263K, introduces a fitness cost to the virus. This deficit in viral
replication capacity makes it less likely for the virus to accumulate the additional secondary mutations

needed for higher-level resistance [1] [2]. This creates an "evolutionary roadblock," helping to
preserve future treatment options.

Experimental Models and Methodologies

Key experiments to study DTG resistance employ both in vitro models and clinical cohort surveillance.

In Vitro Passage Experiments: This methodology involves culturing HIV in the presence of

progressively increasing concentrations of dolutegravir. The viral genome is sequenced at regular
intervals to identify emerging resistance mutations. These experiments are crucial for mapping

primary resistance pathways and understanding the stepwise evolution of resistance in vitro [1].
Clinical Cohort Studies and Genotypic Resistance Testing (GRT): For people with HIV

experiencing virologic failure (VF) on a DTG-containing regimen, plasma samples are collected for
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sequencing. The standard method involves sequencing the pol gene (covering protease, reverse

transcriptase, and integrase) via Sanger sequencing [4]. Next-generation sequencing (NGS) is
increasingly used for its ability to detect low-frequency variants (e.g., at a 5% threshold), which can

reveal emerging resistance before it dominates the viral population [5]. Data is then interpreted using
systems like the Stanford HIVDB algorithm.

The diagram below illustrates the core workflow for generating and interpreting HIV drug resistance data in

a research or surveillance setting.

Plasma Sample from VF

Viral RNA Extraction

RT-PCR & Amplification
(Pol Gene)

Sequencing
(Sanger or NGS)

Bioinformatic Analysis &
Mutation Calling

Resistance Interpretation
(e.g., Stanford HIVDB)

Resistance Genotype Report
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Research workflow for HIV genotypic resistance testing.

Emerging Trends and Public Health Context

Recent reports from the WHO and other surveillance studies indicate that real-world levels of DTG

resistance are exceeding what was initially observed in clinical trials [6]. Among people with virologic

failure on DTG-based regimens, surveys report DTG resistance in 3.9% to 22% of successfully genotyped

individuals [7] [6]. The risk is significantly higher in individuals who transition to a DTG-containing

regimen while having a high viral load and in those with prior virologic failure on other drug classes [6] [8].

Key Takeaways for Researchers

Primary Resistance Pathways: The R263K and G118R mutations are the most common pathways

for initial resistance in INSTI-naive individuals, with the Q148 pathway combined with other mutations
posing the highest threat to DTG efficacy [1].

High Genetic Barrier Mechanism: DTG's barrier is rooted in the high fitness cost of its primary
resistance mutation, R263K, which hinders the virus's ability to develop complex, high-level

resistance [2].
Need for Vigilance: Despite its high barrier, DTG resistance is a growing clinical and public health

reality. Sustained investment in surveillance, affordable resistance testing, and person-centered care
models is critical to managing this challenge [6] [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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